(1R*,4R*)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R*,4R*)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with a cyclohexylmethyl group and two amine groups, making it a versatile building block for various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R*,4R*)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which undergoes a series of reactions to introduce the necessary functional groups.
Substitution: The cyclohexylmethyl group is introduced through a substitution reaction, where a suitable cyclohexylmethyl halide reacts with the diamine.
Industrial Production Methods
Industrial production of this compound often involves the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The process typically includes:
Catalytic Hydrogenation: Using catalysts like RANEY® Ni to achieve high selectivity and yield.
Purification: The product is purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(1R*,4R*)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form cyclic structures.
Reduction: Reduction reactions can be used to modify the amine groups or to reduce any oxidized intermediates.
Substitution: The amine groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halides and other electrophiles are used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in the synthesis of pharmaceuticals and other industrial chemicals.
Scientific Research Applications
(1R*,4R*)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which (1R*,4R*)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The cyclohexylmethyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexanediamine: A simpler analogue without the cyclohexylmethyl group.
Cyclohexylamine: Contains only one amine group and lacks the additional cyclohexane ring.
N-Cyclohexylcyclohexanamine: Similar structure but with different substitution patterns.
Uniqueness
(1R*,4R*)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride is unique due to its dual amine groups and the presence of a cyclohexylmethyl substituent, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and materials with specific characteristics.
Properties
IUPAC Name |
4-N-(cyclohexylmethyl)cyclohexane-1,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;;/h11-13,15H,1-10,14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXIAALAUHIFSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2CCC(CC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.